molecular formula C14H23F3N2O3 B1521111 Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate CAS No. 1185052-17-8

Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate

Cat. No.: B1521111
CAS No.: 1185052-17-8
M. Wt: 324.34 g/mol
InChI Key: BYQGXFREFQXVKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate typically involves the reaction of azepane and piperidine derivatives under specific conditions. The reaction conditions often include the use of trifluoroacetic anhydride as a reagent to introduce the trifluoroacetate group . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The trifluoroacetate group plays a crucial role in enhancing the compound’s binding affinity and specificity . The pathways involved include modulation of enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • Azepan-1-yl-piperidin-3-yl-methanone
  • Piperidin-3-yl-methanonetrifluoroacetate
  • Azepan-1-yl-methanonetrifluoroacetate

Uniqueness

Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate is unique due to the presence of both azepane and piperidine rings, which confer distinct chemical and biological properties. The trifluoroacetate group further enhances its reactivity and binding affinity, making it a valuable compound in various research applications .

Properties

IUPAC Name

azepan-1-yl(piperidin-3-yl)methanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.C2HF3O2/c15-12(11-6-5-7-13-10-11)14-8-3-1-2-4-9-14;3-2(4,5)1(6)7/h11,13H,1-10H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQGXFREFQXVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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